Maqaaeyyr
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Overview
Description
Maqaaeyyr: is an antioxidant peptide derived from the pancreatin hydrolysate of C-phycocyanin. It exhibits potent scavenging activities against DPPH and ABTS radicals and provides protection to zebrafish larvae against oxidative damage induced by hydrogen peroxide (H₂O₂) .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Maqaaeyyr is isolated from the pancreatin hydrolysate of C-phycocyanin. The hydrolysis process involves the enzymatic breakdown of C-phycocyanin using pancreatin, which results in the formation of this compound .
Industrial Production Methods: : The industrial production of this compound involves large-scale enzymatic hydrolysis of C-phycocyanin, followed by purification processes to isolate the peptide. The hydrolysis is typically carried out under controlled conditions to ensure the optimal yield and activity of the peptide .
Chemical Reactions Analysis
Types of Reactions: : Maqaaeyyr primarily undergoes antioxidant reactions, where it scavenges free radicals such as DPPH and ABTS radicals .
Common Reagents and Conditions: : The common reagents used in these reactions include DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The reactions are typically carried out under standard laboratory conditions .
Major Products Formed: : The major products formed from these reactions are the reduced forms of the radicals, indicating the antioxidant activity of this compound .
Scientific Research Applications
Chemistry: : In chemistry, Maqaaeyyr is used as a model antioxidant peptide to study the mechanisms of radical scavenging and antioxidant activity .
Biology: : In biological research, this compound is used to study oxidative stress and its effects on living organisms. It has been shown to protect zebrafish larvae from oxidative damage induced by hydrogen peroxide .
Medicine: : In medical research, this compound is being investigated for its potential therapeutic applications in diseases related to oxidative stress, such as neurodegenerative diseases and cardiovascular diseases .
Industry: : In the industry, this compound is used as an antioxidant additive in various products to enhance their stability and shelf life .
Mechanism of Action
Maqaaeyyr exerts its effects through its potent antioxidant activity. It scavenges free radicals such as DPPH and ABTS radicals, thereby preventing oxidative damage. The molecular targets of this compound include reactive oxygen species (ROS) and other free radicals. The pathways involved in its mechanism of action include the activation of the Nrf2 signaling pathway, which regulates the expression of antioxidant proteins .
Comparison with Similar Compounds
Similar Compounds: : Similar antioxidant peptides include glutathione, superoxide dismutase (SOD), and catalase. These compounds also exhibit antioxidant activity and protect against oxidative damage .
Uniqueness: : Maqaaeyyr is unique in its origin, being derived from the pancreatin hydrolysate of C-phycocyanin. It also exhibits a high degree of specificity and potency in scavenging DPPH and ABTS radicals compared to other antioxidant peptides .
Properties
Molecular Formula |
C48H71N13O15S |
---|---|
Molecular Weight |
1102.2 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C48H71N13O15S/c1-24(56-43(71)32(15-17-37(50)64)57-41(69)26(3)55-42(70)31(49)19-21-77-4)39(67)54-25(2)40(68)58-33(16-18-38(65)66)44(72)60-36(23-28-9-13-30(63)14-10-28)46(74)61-35(22-27-7-11-29(62)12-8-27)45(73)59-34(47(75)76)6-5-20-53-48(51)52/h7-14,24-26,31-36,62-63H,5-6,15-23,49H2,1-4H3,(H2,50,64)(H,54,67)(H,55,70)(H,56,71)(H,57,69)(H,58,68)(H,59,73)(H,60,72)(H,61,74)(H,65,66)(H,75,76)(H4,51,52,53)/t24-,25-,26-,31-,32-,33-,34-,35-,36-/m0/s1 |
InChI Key |
MLESBMAJKXGVBA-SWJYFQHCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCSC)N |
Origin of Product |
United States |
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